![molecular formula C5H3BrN2O4 B1602106 2-bromo-1H-imidazole-4,5-dicarboxylic acid CAS No. 773099-17-5](/img/structure/B1602106.png)
2-bromo-1H-imidazole-4,5-dicarboxylic acid
Overview
Description
“2-bromo-1H-imidazole-4,5-dicarboxylic acid” is a chemical compound with the molecular formula C5H3BrN2O4 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “2-bromo-1H-imidazole-4,5-dicarboxylic acid” consists of a five-membered imidazole ring substituted with bromine and carboxylic acid groups . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “2-bromo-1H-imidazole-4,5-dicarboxylic acid”, specific properties such as melting point, boiling point, and density are not provided in the retrieved data .Scientific Research Applications
Magnetic Resonance Imaging (MRI) Contrast Agents
Researchers have explored the use of 2-bromo-1H-imidazole-4,5-dicarboxylic acid in the development of MRI contrast agents. Specifically, its derivatives, imidazole-4,5-dicarboxamides (I45DCs), provide strong contrast in MRI scans, enhancing the quality of imaging .
Safety and Hazards
Future Directions
Imidazole derivatives have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the future directions for “2-bromo-1H-imidazole-4,5-dicarboxylic acid” could involve further exploration of its potential uses in these areas.
properties
IUPAC Name |
2-bromo-1H-imidazole-4,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O4/c6-5-7-1(3(9)10)2(8-5)4(11)12/h(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSCVXBTBVMWDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)Br)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563634 | |
Record name | 2-Bromo-1H-imidazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1H-imidazole-4,5-dicarboxylic acid | |
CAS RN |
773099-17-5 | |
Record name | 2-Bromo-1H-imidazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.